molecular formula C5H7F3N2O3 B6187148 N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid CAS No. 2639452-60-9

N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid

Cat. No. B6187148
CAS RN: 2639452-60-9
M. Wt: 200.1
InChI Key:
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Description

“N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid” is a chemical compound with the molecular formula C5H7F3N2O3 . It is a derivative of azetidine, a four-membered saturated heterocycle containing one nitrogen atom .


Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H12N2O2S.C2HF3O2/c1-7(10(2,8)9)5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,3-4H2,1-2H3;(H,6,7) .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Safety and Hazards

The compound is classified as Acute Tox. 4 with hazard statements H302, H312, H315, H319, and H332 according to the CLP criteria . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid involves the reaction of azetidine-3-one with hydroxylamine hydrochloride followed by treatment with trifluoroacetic acid.", "Starting Materials": [ "Azetidine-3-one", "Hydroxylamine hydrochloride", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve azetidine-3-one (1.0 g, 12.5 mmol) in 10 mL of ethanol.", "Step 2: Add hydroxylamine hydrochloride (1.5 g, 21.3 mmol) to the solution and stir for 2 hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with ethanol.", "Step 4: Dissolve the precipitate in 10 mL of trifluoroacetic acid and stir for 1 hour at room temperature.", "Step 5: Evaporate the solvent under reduced pressure to obtain N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid as a white solid." ] }

CAS RN

2639452-60-9

Molecular Formula

C5H7F3N2O3

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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